4-Oxooctanenitrile

Description

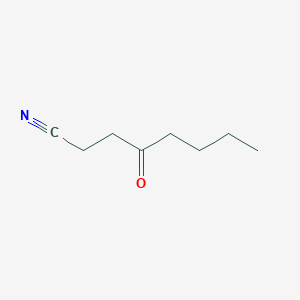

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-oxooctanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-3-5-8(10)6-4-7-9/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQVNCHDDAUUOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50535731 | |

| Record name | 4-Oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50535731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64277-98-1 | |

| Record name | 4-Oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50535731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Reactivity and Chemical Transformations of 4 Oxooctanenitrile

Overview of Functional Group Reactivity within the 4-Oxooctanenitrile Framework

The this compound molecule possesses two key reactive sites: the electrophilic carbon of the carbonyl group (C4) and the electrophilic carbon of the nitrile group (C1). The ketone's carbonyl group is susceptible to nucleophilic attack, a fundamental reaction in carbonyl chemistry. Similarly, the nitrile group can undergo nucleophilic addition across its carbon-nitrogen triple bond. The polarity of the nitrile group, with the carbon being more electropositive than the nitrogen, is a key driver of its reactivity. libretexts.org

The aliphatic chain provides a hydrocarbon backbone that can also participate in certain reactions, although it is generally less reactive than the functional groups. The relative reactivity of the ketone and nitrile moieties can often be controlled by the choice of reagents and reaction conditions, allowing for selective transformations at either site. For instance, the nitrile group can engage in hydrogen bonding or coordinate with metal ions, while the ketone group is a prime target for nucleophilic addition reactions.

Oxidation Reactions of the Ketone and Aliphatic Chain to Introduce Additional Functional Groups

While ketones are generally resistant to oxidation compared to aldehydes, they can be oxidized under harsh conditions using strong oxidizing agents like potassium permanganate (B83412). libretexts.org This type of oxidation often leads to the cleavage of carbon-carbon bonds, resulting in the formation of two carboxylic acids, a reaction that is typically destructive and of limited synthetic use. libretexts.org

A more controlled oxidation of ketones can be achieved through the Baeyer-Villiger oxidation, which utilizes peroxycarboxylic acids to convert ketones into esters. libretexts.org This reaction has significant synthetic value as it allows for the oxidation of ketones without degrading the molecular structure. libretexts.org

The aliphatic chain of this compound can also be a target for oxidation, although this generally requires specific reagents or reaction conditions to achieve selectivity. Common oxidizing agents for such transformations include potassium permanganate and chromium trioxide. The products of these reactions can include the introduction of additional functional groups, such as hydroxyl or further carbonyl moieties, or even the formation of carboxylic acids.

Reduction Reactions of the Nitrile and Ketone Moieties to Amines or Alcohols

Both the nitrile and ketone functional groups in this compound are susceptible to reduction. The choice of reducing agent is crucial for achieving selective reduction of one group over the other or for the simultaneous reduction of both.

Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgpressbooks.pub This reaction proceeds through the addition of two hydride ions to the carbon-nitrogen triple bond, followed by protonation. pressbooks.pub A milder reducing agent, diisobutylaluminum hydride (DIBAL-H), can be used to partially reduce the nitrile to an aldehyde. pressbooks.pubchemistrysteps.com

Reduction of the Ketone Group: The ketone group can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for this transformation and can be used in aqueous or alcoholic solvents. docbrown.info Lithium aluminum hydride is a more powerful reducing agent that also readily reduces ketones to alcohols; however, it must be used in an inert, dry solvent like ether due to its violent reaction with water. docbrown.info The reduction occurs via nucleophilic addition of a hydride ion to the carbonyl carbon. docbrown.info

The following table summarizes the outcomes of reducing this compound with different reagents:

| Reagent | Functional Group Targeted | Product |

| LiAlH₄ | Nitrile and Ketone | Amino-alcohol |

| NaBH₄ | Ketone | Hydroxy-nitrile |

| DIBAL-H | Nitrile | Aldehyde-ketone |

Substitution Reactions, including Nucleophilic Aromatic Substitution on Substituted Phenyl Rings in Derivatives

While this compound itself does not have an aromatic ring, its derivatives, such as those containing a substituted phenyl ring, can undergo nucleophilic aromatic substitution (SNAᵣ) reactions. This type of reaction is particularly relevant for derivatives where an aryl halide has electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgwikipedia.org These electron-withdrawing groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. libretexts.orgwikipedia.org

For example, in a derivative like 8-(4-fluorophenyl)-8-oxooctanenitrile (B1324210), the fluorine atom on the phenyl ring can be displaced by a nucleophile. The presence of the ketone group, which is electron-withdrawing, can influence the reactivity of the aromatic ring. Common nucleophiles for these reactions include alkoxides and other strong nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the aromatic ring to form a resonance-stabilized carbanion, followed by the elimination of the halide ion. libretexts.org

Radical Chemistry and Photochemical Activation Studies

Recent research has demonstrated the synthesis of this compound through a photochemical process. uva.nluva.nl This method involves the photochemical activation of n-butane, crotononitrile, and carbon monoxide. uva.nluva.nl Photochemistry offers an alternative activation method that can lead to reactivities not achievable through traditional thermal methods. uva.nl The use of photons as a traceless reagent can result in milder reaction conditions. uva.nl

Radical reactions represent another avenue for the transformation of molecules like this compound. Radical chemistry involves highly reactive intermediates with unpaired electrons and can be initiated by thermal decomposition of initiators (like AIBN or peroxides), photochemical initiation, or redox processes. numberanalytics.comijrpc.com These reactions can be used to form complex molecules and introduce functional groups. numberanalytics.com For instance, radical addition reactions can occur across the aliphatic chain under specific conditions. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions Involving Oxo-Nitriles

Metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling involving the C-CN bond of a nitrile is challenging, the functional groups in oxo-nitriles can be leveraged in various metal-catalyzed transformations.

For instance, derivatives of this compound containing an aryl halide can participate in a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. mdpi.com These reactions typically employ palladium catalysts to couple the aryl halide with organoboron compounds, alkenes, or terminal alkynes, respectively. mdpi.com

Furthermore, the nitrile group itself can direct or participate in certain metal-catalyzed reactions. For example, rhodium-catalyzed reactions have been developed for the cross-coupling of aryl nitriles. acs.org Additionally, α-arylation of nitriles can be achieved using palladium catalysts. organic-chemistry.org The development of enantioconvergent cross-coupling reactions using nickel or cobalt catalysts has also enabled the formation of enantioenriched products from racemic alkyl electrophiles, a strategy that could be applied to derivatives of this compound. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 4 Oxooctanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-oxooctanenitrile provides a proton-by-proton map of the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons closer to the electron-withdrawing carbonyl and nitrile groups are expected to be deshielded and resonate at a higher frequency (downfield).

The expected ¹H NMR spectral data for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent is detailed below. The multiplicity of each signal (e.g., triplet, multiplet) arises from spin-spin coupling with neighboring protons, and the coupling constants (J) provide information on the connectivity of the atoms.

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CH₃) | ~0.9 | Triplet | ~7.5 |

| H-2 (CH₂) | ~1.6 | Sextet | ~7.5 |

| H-3 (CH₂) | ~2.5 | Triplet | ~7.5 |

| H-5 (CH₂) | ~2.8 | Triplet | ~7.0 |

| H-6 (CH₂) | ~2.6 | Triplet | ~7.0 |

| H-7 (CH₂) | - | - | - |

| H-8 (C≡N) | - | - | - |

Note: The methylene (B1212753) protons at positions 5 and 6 are adjacent to the carbonyl and nitrile groups, respectively, and are therefore expected to be the most downfield of the aliphatic protons. The exact chemical shifts and coupling constants can vary based on the solvent and the specific NMR instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of the atoms they are bonded to.

The carbonyl carbon (C-4) is expected to be the most deshielded carbon, appearing significantly downfield in the spectrum. The nitrile carbon (C-8) also has a characteristic chemical shift.

| Carbon Atom (Position) | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~14 |

| C-2 | ~22 |

| C-3 | ~40 |

| C-4 (C=O) | ~208 |

| C-5 | ~38 |

| C-6 | ~25 |

| C-7 | ~17 |

| C-8 (C≡N) | ~119 |

Note: These are predicted values based on typical chemical shifts for similar functional groups. The carbonyl carbon's chemical shift is particularly sensitive to the electronic environment. ucl.ac.uk

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Derivatives

Fluorine-19 is a 100% naturally abundant, spin-½ nucleus, making ¹⁹F NMR a highly sensitive technique for the analysis of fluorinated organic molecules. The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, which often leads to better resolution of signals.

For a fluorinated derivative of this compound, the position of the fluorine atom(s) would significantly influence the ¹⁹F NMR spectrum. For example, if a fluorine atom were introduced at the α-position to the ketone, it would be expected to have a characteristic chemical shift. In studies of fluorinated β-ketoesters, the chemical shift of the fluorine atom is sensitive to the local electronic environment. rsc.org

| Fluorine Position | Expected Chemical Shift Range (δ, ppm, relative to CFCl₃) |

| Aliphatic Fluorine (e.g., α to carbonyl) | -180 to -220 |

| Fluorine on an aromatic ring | -100 to -140 |

Note: The chemical shift is also influenced by through-space and through-bond coupling to nearby protons and carbons. lcms.cz

Infrared (IR) Spectroscopy for Functional Group Identification (Carbonyl and Nitrile)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. In this compound, the two key functional groups, the ketone (carbonyl) and the nitrile, have characteristic absorption bands.

The carbonyl group (C=O) of the ketone will exhibit a strong, sharp absorption peak. The nitrile group (C≡N) also has a characteristic absorption, although it is typically of medium intensity.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Ketone | C=O | ~1715 | Strong |

| Nitrile | C≡N | ~2250 | Medium, Sharp |

| Alkane | C-H | ~2850-2960 | Medium to Strong |

Note: The exact position of the carbonyl absorption can be influenced by conjugation and ring strain, though in the acyclic this compound, it is expected to be in the typical range for an aliphatic ketone. uc.edumasterorganicchemistry.com The nitrile absorption is a very reliable indicator of its presence due to its unique position in the spectrum. spectroscopyonline.com

Chromatographic Techniques for Reaction Monitoring, Purity Assessment, and Separation

Chromatographic methods are indispensable for monitoring the progress of the synthesis of this compound, assessing its purity, and for its purification from reaction mixtures.

Gas Chromatography (GC): Due to its volatility, this compound is amenable to analysis by gas chromatography. nih.gov GC can be used to monitor the disappearance of starting materials and the appearance of the product during a synthesis. When coupled with a mass spectrometer (GC-MS), it provides both retention time data for quantification and mass spectral data for identification of the compound and any impurities.

| Parameter | Typical Condition |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split or splitless, depending on concentration |

| Temperature Program | A temperature gradient from a low starting temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) to ensure good separation of components with different boiling points. |

| Detector | Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification. |

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of keto nitriles and is particularly useful for purity assessment. researchgate.net Since the carbonyl group in this compound contains a chromophore, it can be detected by a UV detector.

| Parameter | Typical Condition |

| Column | A reversed-phase column (e.g., C18, C8) is commonly used for non-polar to moderately polar compounds. |

| Mobile Phase | A mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a gradient elution to optimize separation. |

| Detector | UV detector set at a wavelength where the carbonyl group absorbs (typically around 210-280 nm). |

| Flow Rate | Typically 0.5-1.5 mL/min. |

These chromatographic methods, in conjunction with the spectroscopic techniques discussed, provide a comprehensive analytical toolkit for the thorough characterization of this compound and its derivatives.

Ultra Performance Liquid Chromatography (UPLC)

Ultra Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering superior resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov This enhancement is primarily achieved by using columns packed with sub-2 µm particles, which operate at higher pressures. ijsrtjournal.comresearchgate.net UPLC is a powerful tool for the analysis of keto-nitriles, providing rapid and efficient separation for purity assessment and reaction monitoring. waters.com

The primary advantages of UPLC include drastically reduced analysis times and lower solvent consumption, making it a cost-effective and environmentally friendlier option. ijsrtjournal.comresearchgate.net For compounds like this compound, UPLC can resolve the target molecule from starting materials, by-products, and other impurities with high efficiency. acs.org The increased sensitivity is particularly beneficial for detecting trace-level impurities. researchgate.net

A typical UPLC system for analyzing oxo-nitriles would involve a reversed-phase column (e.g., C18) and a gradient elution using a binary solvent system, such as water/acetonitrile or water/methanol, often with a small amount of acid modifier like formic acid to improve peak shape. scispace.com Detection is commonly performed using a UV detector, as the ketone chromophore in this compound allows for sensitive detection. waters.com

Table 1: Illustrative UPLC Conditions for Keto-Nitrile Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Provides high-resolution separation of non-polar to moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape and ionization for MS detection. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for eluting compounds. |

| Gradient | 5% to 95% B over 5 minutes | Allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 0.4 mL/min | Optimized for small particle columns to maintain high efficiency. researchgate.net |

| Column Temp. | 40 °C | Reduces mobile phase viscosity, lowering backpressure and improving peak symmetry. |

| Injection Vol. | 1-5 µL | Small injection volumes are critical to prevent column overloading and maintain peak shape. |

| Detection | UV at 210-280 nm / Mass Spectrometry (MS) | UV for detecting the carbonyl group; MS for mass confirmation and identification. waters.comscispace.com |

Flash Column Chromatography for Purification

Flash column chromatography is the standard method for purifying synthetic intermediates like this compound on a preparative scale. uva.nlutsa.edu This technique utilizes air pressure to force the solvent through a short column packed with an adsorbent, typically silica (B1680970) gel, leading to a rapid and efficient separation. rochester.edu The goal is to isolate the desired product from unreacted starting materials, reagents, and by-products formed during the synthesis.

In a documented synthesis, this compound was purified by flash column chromatography using a solvent gradient of n-pentane to a mixture of n-pentane and ethyl acetate (B1210297) (95:5). uva.nl The choice of solvent system is critical and is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). rochester.edu The ideal solvent system should provide a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound to ensure good separation. ucsb.edu For keto-nitriles, common eluents are mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane. rsc.orgrsc.org

The crude reaction mixture is typically concentrated and then loaded onto the silica gel column. organic-chemistry.org The elution can be performed isocratically (with a single solvent mixture) or, more commonly, with a gradient of increasing polarity to first elute non-polar impurities and then the product, leaving highly polar impurities on the column. google.comrochester.edu

Table 2: General Parameters for Flash Column Chromatography Purification of this compound

| Parameter | Description | Research Finding |

|---|---|---|

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) | The standard adsorbent for separating moderately polar organic compounds. rsc.org |

| Mobile Phase (Eluent) | n-Pentane/Ethyl Acetate Gradient | A gradient from 100% n-pentane to 95:5 n-pentane:ethyl acetate was used to purify this compound. uva.nl Other systems like petroleum ether/ethyl acetate are also common for γ-keto nitriles. rsc.org |

| Loading Technique | Dry or Wet Loading | The crude product can be dissolved in a minimal amount of solvent and applied to the column (wet loading) or adsorbed onto a small amount of silica gel and added to the column as a solid (dry loading). rochester.edu |

| Column Dimensions | Varies with scale | Column diameter is chosen based on the amount of crude material to be purified, ranging from 10 mm for <50 mg to >70 mm for >5 g. ucsb.edu |

| Fraction Collection | Test tubes or flasks | Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product. |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. umich.edulibretexts.org In the synthesis of this compound, TLC allows the chemist to qualitatively track the consumption of starting materials and the formation of the product over time. rsc.orgorganic-chemistry.orgresearchgate.net This is crucial for determining the reaction's endpoint and avoiding the formation of excess by-products. thieme.de

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica gel on glass or aluminum). umich.edu The plate is then developed in a chamber containing a suitable solvent system. The separated spots are visualized, commonly using a UV lamp (as the ketone and nitrile groups may provide some UV activity) or by staining with a chemical reagent that reacts with the functional groups present. mdpi.comlibretexts.org For ketones, a 2,4-dinitrophenylhydrazine (B122626) (DNPH) stain can be used, which produces yellow-to-orange spots. epfl.chillinois.edu A potassium permanganate (B83412) (KMnO₄) stain can also be effective for visualizing compounds with oxidizable groups. libretexts.org

By co-spotting the reaction mixture alongside authentic samples of the starting materials, the progress can be easily followed. A completed reaction is typically indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. libretexts.orgresearchgate.net The Rƒ value of the product spot also guides the selection of a solvent system for purification by flash column chromatography. sigmaaldrich.com

Table 3: TLC for Monitoring Keto-Nitrile Synthesis

| Parameter | Description | Details |

|---|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ plates | Silica gel is a polar adsorbent suitable for keto-nitriles. The F₂₅₄ indicator allows for visualization under 254 nm UV light. mdpi.com |

| Mobile Phase | Hexane/Ethyl Acetate mixtures | The polarity is adjusted to achieve good separation between starting materials and the product (target Rƒ ~0.3). rochester.edursc.org |

| Application | Capillary spotter | A small, concentrated spot of the reaction mixture is applied to the baseline. libretexts.org |

| Visualization | UV light (254 nm) | Non-destructive method for visualizing UV-active compounds. libretexts.org |

| Staining Reagents | - Potassium Permanganate (KMnO₄): General stain for oxidizable functional groups. libretexts.org- p-Anisaldehyde: Effective for aldehydes and ketones, often requiring heat. libretexts.org- 2,4-Dinitrophenylhydrazine (DNPH): Specific for aldehydes and ketones, yielding yellow/orange spots. illinois.edu |

| Analysis | Comparison of Rƒ values | The reaction is monitored by observing the disappearance of the starting material spot(s) and the appearance and intensification of the product spot. researchgate.net |

Computational and Theoretical Investigations of 4 Oxooctanenitrile

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. mpg.denih.govscispace.comwikipedia.orgyoutube.com This quantum mechanical modeling method allows for the calculation of various molecular properties by focusing on the electron density, which is a function of only three spatial coordinates, making it computationally more feasible for larger systems than traditional wavefunction-based methods. mpg.de

In the context of nitrile-containing compounds, DFT calculations are frequently employed to predict their reactivity. nih.govacs.orgresearchgate.net By determining the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can gain insights into the molecule's susceptibility to nucleophilic or electrophilic attack. The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom, a characteristic that can be quantified and analyzed using DFT. libretexts.org

For a molecule like 4-Oxooctanenitrile, DFT calculations can map the distribution of electron density and identify the most reactive sites. The presence of both a ketone and a nitrile group offers multiple centers for potential reactions. DFT calculations can help predict which functional group is more likely to react under specific conditions by calculating the activation energies for various potential reaction pathways. nih.govresearchgate.net For instance, the reactivity of nitriles toward nucleophiles like cysteine has been successfully correlated with activation energies calculated using DFT, specifically with functionals like B3LYP. nih.gov

Table 1: Common DFT Functionals for Reactivity Studies of Nitriles

| Functional | Description | Typical Application |

|---|---|---|

| B3LYP | A popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Widely used for calculating activation energies and predicting reactivity of nitriles with nucleophiles. nih.gov |

| M06-2X | A high-nonlocality functional with a good performance for thermochemistry, kinetics, and non-covalent interactions. | Employed in studying reaction mechanisms like [3+2] cycloadditions involving nitrile oxides. mdpi.comresearchgate.net |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an invaluable tool for tracing the step-by-step pathways of chemical reactions, providing a level of detail that is often difficult to capture experimentally. nih.govnih.gov For reactions involving nitriles, computational studies have been used to elucidate complex mechanisms, such as nitrile hydration, cycloadditions, and reactions with biological nucleophiles. nih.govresearchgate.netrsc.orgrsc.org

For this compound, several reaction pathways can be computationally explored. For example, the hydrolysis of the nitrile group to a carboxylic acid is a fundamental reaction of nitriles. libretexts.org Computational modeling can detail the transition states and intermediates involved in this transformation under acidic or basic conditions. A study on the hydration of nitriles catalyzed by cerium oxide (CeO2) used DFT-based molecular dynamics simulations to reveal that the reaction proceeds through the involvement of a surface lattice oxygen atom, a mechanism that was subsequently verified experimentally. rsc.org

Another potential reaction for this compound is the reduction of the ketone or nitrile group. The reduction of a nitrile with a reagent like LiAlH4 to form a primary amine involves nucleophilic attack of a hydride ion. libretexts.org Computational models can calculate the energy barriers for the sequential addition of hydride ions and help to understand the stereoselectivity of the reaction if a chiral center is formed.

Similarly, the ketone group can undergo nucleophilic addition. Computational studies can compare the activation barriers for nucleophilic attack at the carbonyl carbon versus the nitrile carbon, thereby predicting the chemoselectivity of a given reagent. These models can simulate the entire reaction coordinate, identifying the transition state structures and calculating their energies, which are crucial for understanding the reaction kinetics. nih.gov

Molecular Docking Studies of Oxo-Nitrile Derivatives for Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly prominent in drug discovery for studying the interaction between a ligand and its protein target. mdpi.comnih.govresearchgate.net For oxo-nitrile derivatives, which contain both a hydrogen bond acceptor (the oxygen of the ketone and the nitrogen of the nitrile) and a potentially reactive electrophilic carbon, molecular docking can provide significant insights into their binding modes within a protein's active site.

Studies on various heterocyclic derivatives containing oxo and nitrile functionalities have utilized molecular docking to predict their binding affinities and interaction patterns with specific enzymes. mdpi.comresearchgate.net For example, docking studies of substituted dihydropyrimidine-carbonitrile derivatives with Cyclin-Dependent Kinase 4 (CDK4) helped to identify compounds with the highest binding affinity through the analysis of hydrogen bonding and other interactions. researchgate.net

While no specific molecular docking studies on this compound are publicly available, the principles can be readily applied. If a protein target for this compound were identified, molecular docking could be used to:

Predict the binding pose of the molecule in the active site.

Identify key amino acid residues involved in the interaction.

Estimate the strength of the interaction through a scoring function.

A primary goal of molecular docking is to predict the binding energy of a ligand to its target, which is a measure of the binding affinity. diva-portal.org Docking programs use scoring functions to estimate this energy, taking into account various types of interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govacs.org

The accuracy of binding energy prediction can be enhanced by combining docking with more rigorous computational methods like Molecular Dynamics (MD) simulations and free energy calculations (e.g., the Linear Interaction Energy method). diva-portal.org These methods provide a more dynamic picture of the ligand-protein complex and can lead to a better correlation between calculated and experimental binding affinities.

Table 2: Key Molecular Interactions Involving Oxo-Nitrile Moieties

| Functional Group | Type of Interaction | Potential Interacting Partner (in Proteins) |

|---|---|---|

| Ketone (Oxygen) | Hydrogen Bond Acceptor | Amino acid residues with -NH or -OH groups (e.g., Arginine, Lysine, Serine, Tyrosine) |

| Nitrile (Nitrogen) | Hydrogen Bond Acceptor, Dipole-Dipole | Amino acid residues with -NH or -OH groups, metal ions. nih.govnih.gov |

| Aliphatic Chain | Hydrophobic (Van der Waals) | Nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine) |

Analysis of Electronic Properties and Their Influence on Reactivity (e.g., Fluorophenyl Moiety Effects)

The electronic properties of a molecule are fundamental to its reactivity. The introduction of different substituents can significantly alter these properties through inductive and resonance effects. A prime example is the effect of a fluorophenyl group on a molecule's reactivity.

In a structurally related compound, 8-(4-fluorophenyl)-8-oxooctanenitrile (B1324210), the fluorine atom at the para-position of the phenyl ring exerts a strong electron-withdrawing effect. This effect enhances the electrophilicity of the adjacent ketone group, making it more susceptible to nucleophilic attack. Computational studies using DFT can quantify this change by analyzing the charge distribution and the energies of the frontier molecular orbitals. researchgate.net

For this compound, which lacks an aromatic ring, the electronic landscape is primarily dictated by the ketone and nitrile groups on the aliphatic chain. The ketone group, being electron-withdrawing, will influence the reactivity of the rest of the molecule, including the nitrile group. DFT calculations can provide a detailed picture of this intramolecular electronic influence. By calculating properties like the molecular electrostatic potential (MEP), one can visualize the electron-rich (negative potential, likely nucleophilic) and electron-poor (positive potential, likely electrophilic) regions of the molecule. For nitriles, the carbon atom is electrophilic, and the nitrogen atom and its lone pair are nucleophilic. libretexts.org The presence of the ketone will further enhance the electrophilicity of the carbonyl carbon. Computational analysis can predict whether a nucleophile would preferentially attack the carbonyl carbon or the nitrile carbon, thus guiding synthetic strategies.

Applications of 4 Oxooctanenitrile in Advanced Organic Synthesis and Material Sciences

Role as a Key Synthetic Building Block for the Construction of More Complex Molecules

The presence of two distinct and reactive functional groups in 4-oxooctanenitrile makes it a significant synthetic building block. frontierspecialtychemicals.comsigmaaldrich.comchem-space.com This dual functionality allows for sequential or selective reactions to construct more elaborate molecular frameworks, particularly heterocyclic compounds which are prevalent in medicinal chemistry and materials science. thieme-connect.demdpi.comosi.lv

Research into related keto-nitriles demonstrates their utility in cyclization reactions. For instance, a general procedure for synthesizing this compound involves the photochemical activation of n-butane and its reaction with crotonitrile and carbon monoxide, highlighting its accessibility as an intermediate. uva.nl The ketone and nitrile groups can participate in intramolecular reactions to form five- or six-membered rings. For example, the ketone can be converted into an enolate, which can then attack the nitrile carbon, or the nitrile group can be activated to react with a nucleophile generated at another position on the carbon chain. This reactivity is fundamental to the synthesis of substituted pyridines, pyrimidines, and other nitrogen-containing heterocycles. ekb.egjmchemsci.com

Studies on the asymmetric synthesis of chiral molecules have also utilized keto-nitrile structures. For example, organocatalytic methods have been applied to compounds like this compound to create chiral 1,2,4-triols, which are valuable substructures in complex natural products and pharmaceuticals. kyoto-u.ac.jp

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reactant(s) | Product Class | Significance |

|---|---|---|---|

| Reductive Amination | H₂, Metal Catalyst (e.g., Ni, Pd), NH₃ | Amino-nitrile or Diamine (after nitrile reduction) | Forms C-N bonds, creates precursors for polyamides or complex amines. |

| Paal-Knorr Synthesis (modified) | Primary Amine or Hydrazine derivative | Substituted Pyrroles or Pyridazines | Construction of five- and six-membered N-heterocycles. |

| Gewald Reaction | Sulfur, Morpholine (catalyst) | Substituted Thiophenes | Synthesis of sulfur-containing heterocycles. |

| Asymmetric Reduction | Chiral Catalyst (e.g., Ru-BINAP), H₂ | Chiral Hydroxy-nitrile | Access to enantiomerically pure building blocks. kyoto-u.ac.jp |

Utility in the Development of Pharmaceutical Intermediates and Novel Chemical Entities for Drug Discovery Research

Nitrile-containing compounds are recognized as important pharmacophores and are present in over 30 approved drugs, with many more in clinical development. alzchem.com The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. The utility of this compound in this field stems from its potential to serve as a precursor to active pharmaceutical ingredients (APIs). shreemlifesciences.comarborpharmchem.com

The transformation of the ketone and nitrile functionalities can lead to a variety of molecular scaffolds relevant to drug discovery.

Reduction of the ketone to a secondary alcohol introduces a chiral center and a hydroxyl group, which can participate in hydrogen bonding with biological targets.

Reduction of the nitrile group to a primary amine yields a key functional group for introducing basicity or for further derivatization. testbook.com

Hydrolysis of the nitrile to a carboxylic acid provides an acidic moiety common in many drug molecules. chemrevise.org

While direct examples involving this compound are scarce, analogous structures are well-documented as pharmaceutical intermediates. For instance, various substituted keto-nitriles serve as building blocks for APIs targeting a range of conditions. alzchem.com The aliphatic chain of this compound also provides a lipophilic spacer, which can be crucial for modulating a drug candidate's pharmacokinetic properties.

Table 2: Functional Group Transformations of this compound for Pharmaceutical Scaffolds

| Original Group | Transformation | Reagents | Resulting Group | Pharmaceutical Relevance |

|---|---|---|---|---|

| Ketone | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | Introduces chirality and H-bonding capability. |

| Nitrile | Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine | Adds basic center, site for amide/sulfonamide formation. testbook.com |

| Nitrile | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | Introduces acidic center, key for salt formation and target binding. chemrevise.org |

| Nitrile | Cyclization | Hydrazine | Triazole/Tetrazole Ring | Forms metabolically stable bioisosteres for carboxylic acids. mdpi.com |

Exploration in the Development of Advanced Materials with Specific Properties (e.g., Polymers, Coatings)

The functional groups of this compound offer anchor points for polymerization and surface modification, suggesting its potential use in material sciences. Research on related compounds indicates that keto-nitriles can be incorporated into polymers or used to create functional coatings. researchgate.netmdpi.com

The nitrile group is known to impart specific properties to polymers, such as increased resistance to chemicals and enhanced polarity. It can also be a site for cross-linking reactions, for example, through trimerization to form a triazine network, which can improve the thermal stability and mechanical strength of the material.

The ketone group offers another reactive site for creating advanced materials. It can be used to graft the molecule onto polymer backbones or surfaces through reactions like reductive amination or Wittig-type reactions. This could be employed to create coatings with specific functionalities. numberanalytics.commessefrankfurt.com For example, attaching this compound to a surface could introduce a handle (the nitrile group) for further functionalization, allowing for the creation of surfaces with tailored wettability, adhesion, or biocompatibility.

Table 3: Potential Applications of this compound in Material Science

| Application Area | Role of this compound | Relevant Functional Group | Resulting Material Property |

|---|---|---|---|

| Polymer Synthesis | Monomer or Co-monomer | Nitrile and/or Ketone | Increased polarity, chemical resistance, potential for cross-linking. |

| Functional Coatings | Surface Modifier | Ketone (for attachment) | Provides a nitrile-terminated surface for further functionalization. |

| Adhesives | Component in formulation | Nitrile | Enhances adhesion to polar substrates through dipole-dipole interactions. |

| Cross-linking Agent | Cross-linker precursor | Nitrile (e.g., via trimerization) | Improved thermal and mechanical stability of polymer networks. |

Exploitation of Reactivity for Novel Carbon-Carbon and Carbon-Heteroatom Bond Formations

The dual functionality of this compound is a platform for a variety of bond-forming reactions, which are the cornerstone of organic synthesis. ntu.edu.sg

Novel Carbon-Carbon Bond Formations: The structure of this compound allows for several types of C-C bond formations: alevelchemistry.co.uk

α-Alkylation: The carbon atoms adjacent to the ketone (C3 and C5) and the nitrile (C2) are acidic. Deprotonation with a suitable base forms a carbanion (enolate), which can act as a nucleophile to attack alkyl halides, extending the carbon skeleton. youtube.com

Aldol and Related Reactions: The ketone can react with other carbonyl compounds under basic or acidic conditions to form β-hydroxy ketones, a classic C-C bond-forming reaction. chalmers.se

Wittig Reaction: The ketone can be converted into an alkene by reacting with a phosphonium (B103445) ylide, replacing the C=O bond with a C=C bond.

Grignard and Organolithium Addition: Organometallic reagents can attack the electrophilic carbon of the ketone or the nitrile, forming a new C-C bond and leading to tertiary alcohols or ketones, respectively. chemrevise.org

Michael Addition: While this compound itself is not an α,β-unsaturated system, it can be a precursor to one. For example, bromination at the α-position followed by elimination can create a double bond, opening up pathways for conjugate addition reactions. alevelchemistry.co.uk

Novel Carbon-Heteroatom Bond Formations: Carbon-heteroatom bonds are fundamental to most pharmaceuticals and functional materials. libretexts.orgmdpi.comnumberanalytics.com this compound serves as a substrate for several such transformations:

C-N Bond Formation: The most direct method is the reduction of the nitrile group to a primary amine (CH₂-NH₂) using powerful reducing agents like lithium aluminum hydride or catalytic hydrogenation. testbook.com The ketone can also be transformed into a C-N bond via reductive amination.

C-O Bond Formation: Reduction of the ketone with reagents like sodium borohydride (B1222165) yields a secondary alcohol (CH-OH). Additionally, hydrolysis of the nitrile group under acidic or basic conditions forms a carboxylic acid (C-O bonds). chemrevise.org

C-S Bond Formation: The ketone can be converted to a thioketal by reacting with a thiol, a common protecting group strategy that involves the formation of two C-S bonds.

Intramolecular Cyclization: As mentioned earlier, reactions can be designed to form C-N or C-O bonds within the molecule, leading to the synthesis of important heterocyclic structures. thieme-connect.deekb.eg

Table 4: Summary of Key Bond-Forming Reactions

| Bond Type | Reaction Name | Reactive Site | Product Type |

|---|---|---|---|

| C-C | α-Alkylation | α-Carbons (C2, C3, C5) | Substituted keto-nitrile. youtube.com |

| C-C | Aldol Condensation | Ketone (C4) | β-Hydroxy keto-nitrile. chalmers.se |

| C-N | Nitrile Reduction | Nitrile | Primary amine. testbook.com |

| C-O | Ketone Reduction | Ketone (C4) | Secondary alcohol. |

| C-O | Nitrile Hydrolysis | Nitrile | Carboxylic acid. chemrevise.org |

Biological Activity and Molecular Interactions of Oxo Nitrile Derivatives

Investigation of Interactions with Biomolecules and Specific Molecular Targets in Research Contexts

Oxo-nitrile derivatives are explored in research for their ability to interact with and modulate the function of key biomolecules, including enzymes and cellular receptors. The dual functionality of a ketone and a nitrile group within a single molecule creates a versatile scaffold for designing compounds that can bind to specific biological targets. ontosight.ai For instance, research into compounds like 5-Amino-2-(2-oxopiperidin-1-yl)benzonitrile focuses on their binding affinity and potential modulation of protein activity, which could interfere with biochemical pathways relevant to disease. smolecule.com The aryl nitrile moiety, in particular, is a common feature in many pharmaceuticals and is often investigated for its role as a ketone bioisostere, engaging in polar interactions within protein binding sites. nih.govacs.org Molecular modeling and crystallography studies are crucial tools in these investigations, providing detailed insights into the specific interactions between the oxo-nitrile inhibitor and its target protein. acs.org

Enzymatic Inhibition Studies

The unique electronic and structural properties of the oxo-nitrile scaffold make it a potent pharmacophore for designing enzyme inhibitors. Research has demonstrated the efficacy of these derivatives against several critical enzyme targets.

Poly(ADP-ribose) Polymerase (PARP) Enzymes

PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for cancers with BRCA mutations. rsc.org Several classes of compounds featuring an oxo-nitrile core have been developed as potent PARP inhibitors. For example, derivatives of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide and 3-oxoisoindoline-4-carboxamide (B1419123) have shown significant inhibitory activity against PARP-1. researchgate.netresearchgate.net The design of these inhibitors often relies on the oxo-nitrile framework mimicking the nicotinamide (B372718) moiety of NAD+, the natural substrate for PARP enzymes. researchgate.net Studies on benzimidazole (B57391) carboxamide derivatives have identified compounds with nanomolar efficacy against both PARP-1 and PARP-2. mdpi.com

Table 1: Inhibition of PARP-1 by Selected Oxo-Nitrile Derivatives

Compound Target Enzyme IC₅₀ (nM) Reference Compound 5cj (A Benzimidazole Carboxamide Derivative) PARP-1 3.9 Compound 5cp (A Benzimidazole Carboxamide Derivative) PARP-1 ~4 Compound 12c (A Quinazolinone Derivative) PARP-1 27.89 Olaparib (Reference Drug) PARP-1 30.38

SARS Coronavirus Main Proteinase (3CLpro)

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is essential for the replication of coronaviruses, including SARS-CoV-2, making it a prime target for antiviral drugs. acs.orgchemrxiv.org Nitrile-based compounds have emerged as highly effective inhibitors of this cysteine protease. frontiersin.orgchemrxiv.org The nitrile group in these inhibitors acts as a "warhead," where its electron-poor carbon atom is susceptible to nucleophilic attack by the catalytic cysteine residue (Cys145) in the enzyme's active site. nih.gov This interaction can form a reversible covalent thioimidate adduct, effectively blocking the protease's function. nih.gov This mechanism has been successfully exploited in the development of potent noncovalent and covalent inhibitors of SARS-CoV-2 3CLpro. acs.orgacs.org

Table 2: Inhibition of Coronavirus 3CLpro by Selected Nitrile Derivatives

Compound Target Enzyme IC₅₀ (nM) Reference WU-04 SARS-CoV 3CLpro 55 nih.gov Compound 4a SARS-CoV-2 3CLpro 3400 nih.gov Compound 4b SARS-CoV-2 3CLpro 4800 nih.gov

Human Progesterone (B1679170) Receptor

The progesterone receptor (PR) is a key target for contraception and the treatment of hormone-dependent gynecological conditions and cancers. google.comgoogle.com.pg Research has led to the development of non-steroidal PR modulators that utilize an aryl nitrile framework. nih.gov In a notable example, the nitrile group of the inhibitor Tanaproget was shown through X-ray crystallography to perfectly mimic the key hydrogen bond interaction made by the enone carbonyl group of the natural hormone, progesterone, within the receptor's ligand-binding domain. nih.gov This demonstrates the nitrile's utility as a bioisostere for the carbonyl group, enabling potent and selective binding to the receptor. nih.gov

Research into the Modulation of Biological Pathways

The interaction of oxo-nitrile derivatives with specific molecular targets can lead to the modulation of broader biological pathways. By inhibiting key enzymes or receptors, these compounds can influence cellular signaling, proliferation, and survival. For example, the inhibition of PARP enzymes by oxo-nitrile compounds directly impacts the DNA damage response pathway, leading to synthetic lethality in cancer cells with deficient DNA repair mechanisms. rsc.org Similarly, the inhibition of 3CLpro by nitrile-containing drugs blocks the proteolytic processing of viral polyproteins, which is an essential step for coronavirus replication. acs.org Research has also explored how oxo-nitrile compounds might modulate pathways related to neurodegenerative disorders or neurotransmission. google.com The ultimate goal of this research is to design compounds that can selectively affect pathways involved in disease while minimizing off-target effects.

Elucidation of Mechanism of Action through Functional Group Interactions

The biological activity of oxo-nitrile derivatives is fundamentally driven by the interactions of their functional groups with target biomolecules. The nitrile and oxo groups can engage in several types of non-covalent and covalent interactions.

Hydrogen Bonding : The nitrogen atom of the nitrile group is a strong hydrogen bond acceptor due to its high electronegativity. nih.gov Crystal structures have confirmed that nitrile groups in inhibitors frequently form hydrogen bonds with amino acid residues (such as serine or arginine) or with water molecules within the protein's binding site. nih.govacs.org

Coordination with Metal Ions : The electron-rich nitrile group can coordinate with metal ions that may be present in an enzyme's active site, contributing to the binding affinity of the compound.

Nucleophilic Addition Reactions : Both the nitrile and the oxo groups can participate in nucleophilic addition reactions. The carbonyl carbon of the oxo group is electrophilic and can be attacked by nucleophiles. More significantly, as seen in the inhibition of cysteine proteases, the carbon atom of the nitrile group can be attacked by a nucleophilic residue like cysteine, forming a covalent adduct. frontiersin.orgnih.gov

The interplay of these interactions defines the compound's mechanism of action. The nitrile group's small size and linear geometry allow it to access narrow, sterically hindered pockets within a protein. nih.gov Furthermore, its strong electron-withdrawing properties can polarize adjacent aromatic rings, enhancing π-π stacking interactions with aromatic amino acid residues in the binding pocket. nih.gov This combination of steric, electronic, and bonding capabilities makes the oxo-nitrile scaffold a powerful tool in rational drug design. nih.gov

Environmental and Sustainability Considerations in the Research and Handling of Oxo Nitriles

Principles of Green Chemistry Applied to Oxo-Nitrile Synthesis and Transformations

Green chemistry is a proactive approach to pollution prevention that encourages the design of products and processes that minimize the use and generation of hazardous substances. yale.eduepa.gov For oxo-nitriles, including 4-Oxooctanenitrile, applying these principles is crucial for developing safer, more efficient, and environmentally benign synthetic methodologies.

A central goal of green chemistry is to design synthetic methods that maximize the incorporation of all materials used in the process into the final product. epa.govacs.org This concept is captured by the metrics of atom economy and step economy.

Atom Economy: Developed by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. skpharmteco.comwikipedia.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. rsc.org For the synthesis of oxo-nitriles, this means prioritizing reaction pathways that minimize the formation of byproducts. For instance, a synthesis designed with a 100% theoretical yield might still be inefficient if it generates a large amount of waste in the form of atoms not present in the final product. skpharmteco.com

Table 1: Atom Economy in Idealized Reaction Types for Nitrile Synthesis

| Reaction Type | General Scheme | Theoretical Atom Economy | Green Chemistry Consideration |

|---|---|---|---|

| Addition | A + B → C | 100% | Highly desirable as all reactant atoms are incorporated into the product. rsc.org |

| Rearrangement | A → B | 100% | Ideal for efficiency as no other reagents are consumed. jocpr.com |

| Substitution | A-B + C → A-C + B | < 100% | Generates at least one byproduct (B), lowering atom economy. wikipedia.org |

| Elimination | A → B + C | < 100% | Always produces a byproduct (C), reducing atom economy. |

This is an interactive table. Click on the headers to learn more about each concept.

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for the largest mass component and generating significant waste. psu.edu The selection of greener solvents is a critical aspect of sustainable oxo-nitrile synthesis.

Sustainable Solvents: The ideal green solvent is non-toxic, non-volatile, readily available from renewable sources, and easily recyclable. Water is an excellent green solvent, and some nitrile transformations have been successfully performed in aqueous media. mdpi.com Other alternatives to traditional volatile organic compounds (VOCs) include:

Deep Eutectic Solvents (DES): These mixtures, such as choline (B1196258) chloride and urea, are often biodegradable, non-toxic, and inexpensive. organic-chemistry.orgorganic-chemistry.org They have been used as both the catalyst and solvent for nitrile synthesis from aldehydes under solvent-free conditions, offering high yields and reusability. organic-chemistry.org

Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) is an optimal approach, eliminating all hazards and waste associated with solvent use. organic-chemistry.orgorganic-chemistry.org

Biorenewable Solvents: Solvents derived from agricultural feedstocks, such as bio-ethanol or cyrene, are gaining traction as sustainable alternatives. psu.edumdpi.com

Waste Minimization: Beyond solvent choice, a holistic approach to waste minimization is necessary. eiu.edu This involves a hierarchy of strategies: prevention, reduction, reuse, and recycling. lumenlearning.com Key tactics in chemical synthesis include:

Use of Catalysts: Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can, in principle, be recycled and reused, significantly reducing waste. yale.eduacs.org Modern nitrile synthesis often employs transition metal catalysts (e.g., palladium, copper) or organocatalysts to improve efficiency and reduce the need for harsh, wasteful reagents. researchgate.netnumberanalytics.com

Process Design: Waste should be considered from the initial conception of a synthetic process. p2infohouse.org This includes creating a detailed mass balance to understand where all materials go, including byproducts and impurities. p2infohouse.org

Reducing Packaging and Overproduction: In a broader manufacturing context, minimizing waste also involves optimizing inventory to avoid overstocking raw materials and reducing packaging. katanamrp.comdeskera.com

Table 2: Comparison of Solvents for Oxo-Nitrile Synthesis

| Solvent Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Traditional VOCs | Dichloromethane, Toluene, DMF | Well-understood reactivity, high solvency. | Often toxic, volatile, derived from fossil fuels, difficult to dispose of. psu.edu |

| Aqueous Media | Water | Non-toxic, non-flammable, inexpensive. mdpi.com | Limited solubility for nonpolar organic substrates, may require energy for removal. |

| Deep Eutectic Solvents (DES) | Choline Chloride/Urea | Low toxicity, biodegradable, low cost, reusable. organic-chemistry.org | Can be viscous, may require heating to lower viscosity. |

| Solvent-Free (Neat) | None | Eliminates solvent waste entirely, high reactant concentration. organic-chemistry.org | Not suitable for all reaction types, may pose challenges for heat transfer. |

This is an interactive table. Explore the different solvent options and their sustainability profiles.

Minimizing the energy requirements of chemical processes is a core principle of green chemistry, reducing both economic costs and environmental impact, particularly greenhouse gas emissions. yale.edusustainability-directory.com Whenever possible, synthetic methods should be conducted at ambient temperature and pressure. mlsu.ac.in

Photochemical Activation: Photochemistry, which uses light to initiate reactions, offers a powerful method for improving energy efficiency. beilstein-journals.org Visible-light photoredox catalysis has emerged as a key technology, enabling the activation of stable C-H bonds under mild, metal-free conditions for nitrile synthesis. nih.gov This approach can replace energy-intensive thermal methods and avoid the use of toxic reagents like cyanide. nih.gov Furthermore, the use of continuous-flow reactors in photochemistry allows for uniform irradiation, efficient heat transfer, and safe scalability from the lab to industrial production. beilstein-journals.orgorganic-chemistry.org

Alternative Energy Sources:

Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. organic-chemistry.org

Mechanochemistry: This technique uses mechanical force (e.g., ball milling) to induce chemical reactions, often at room temperature and without solvents, providing a highly energy-efficient and scalable alternative to traditional synthesis. numberanalytics.comrsc.org

Biocatalysis: The use of enzymes, such as aldoxime dehydratases, allows for nitrile synthesis to occur under very mild conditions (ambient temperature and pressure), offering a highly energy-efficient and sustainable cyanide-free route. mdpi.com

Sustainable Solvent Selection and Strategies for Waste Minimization

Responsible Research Practices and Environmental Impact Mitigation in Laboratory Settings

The responsible conduct of research is critical for ensuring scientific integrity and minimizing the environmental footprint of laboratory activities. nsf.gov This extends beyond data integrity to encompass the safe and conscientious handling of all chemicals, including oxo-nitriles.

Key principles for responsible research and environmental mitigation include:

Honesty and Reliability: Researchers must be transparent and honest in reporting their methods and results, including those related to environmental impact. europa.eusetu.ie This involves designing experiments with robust methodology to ensure the quality and reliability of the research. europa.eu

Health, Safety, and Environmental Protection: A primary responsibility is to have due regard for the health and safety of colleagues and the community, and to protect the environment. europa.eu This requires a thorough risk assessment before beginning any experiment, considering not only immediate hazards but also the potential for environmental persistence and harm.

Waste Management and Minimization: Laboratories should adhere to the waste management hierarchy: prevent, minimize, reuse/recycle, and then treat/dispose. lumenlearning.com This involves careful planning to use only the necessary amount of a substance, substituting less hazardous materials where possible, and segregating waste streams for proper disposal. eiu.edulumenlearning.com

Training and Culture: Institutions have a responsibility to establish a culture of responsible research conduct. nhmrc.gov.au This includes providing mandatory training on research integrity, ethics, and safe laboratory practices, ensuring all personnel are aware of their obligations. setu.ie Fostering this culture helps prevent "sloppy science" and ensures that environmental considerations are an integral part of the research process. zonmw.nl The ultimate goal is to prevent pollution at its source by designing chemical processes and products that are inherently less hazardous to human health and the environment. epa.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-oxo-4H-pyrido[1,2-a]pyrazine-1-carbonitriles |

| Choline chloride |

| Cyrene |

| Toluene |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.